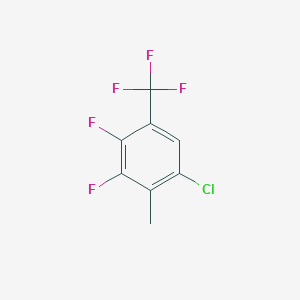

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene

Beschreibung

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), methyl (CH₃), and trifluoromethyl (CF₃) groups. The strategic placement of these substituents—chloro at position 1, difluoro at positions 3 and 4, methyl at position 2, and trifluoromethyl at position 5—confers unique electronic and steric properties. Such polyhalogenated aromatics are often intermediates in agrochemicals, pharmaceuticals, or materials science due to their stability and reactivity modulation via electron-withdrawing groups (EWGs) like CF₃ and halogens .

Eigenschaften

IUPAC Name |

1-chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFICYUOOXEMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660207 | |

| Record name | 1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-19-1 | |

| Record name | 1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-Chlor-3,4-difluor-2-methyl-5-(trifluormethyl)benzol kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Halogenierung einer Vorläuferverbindung, wie z. B. 2-Methyl-5-(trifluormethyl)benzol, unter Verwendung von Chlor- und Fluorquellen unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Eisen- oder Aluminiumchlorid, und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Halogenierung sicherzustellen.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 1-Chlor-3,4-difluor-2-methyl-5-(trifluormethyl)benzol große Halogenierungsreaktoren umfassen, die mit fortschrittlichen Temperatur- und Druckkontrollsystemen ausgestattet sind. Die Verwendung von kontinuierlichen Durchflussreaktoren kann die Effizienz und Ausbeute des Prozesses verbessern, was ihn für die kommerzielle Produktion besser geeignet macht.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-Chlor-3,4-difluor-2-methyl-5-(trifluormethyl)benzol hat mehrere wissenschaftliche Forschungsanwendungen:

Organische Synthese: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.

Materialwissenschaft: Es wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. hoher thermischer Stabilität und Beständigkeit gegen chemischen Abbau.

Pharmazeutische Forschung: Die Verbindung wird hinsichtlich ihrer potenziellen Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Molekülen mit verbesserter Bioverfügbarkeit und metabolischer Stabilität.

Landwirtschaftliche Chemie: Es wird hinsichtlich seiner potenziellen Verwendung bei der Synthese von Agrochemikalien untersucht, wie z. B. Herbizide und Insektizide.

Wirkmechanismus

Der Wirkmechanismus von 1-Chlor-3,4-difluor-2-methyl-5-(trifluormethyl)benzol hängt von seiner jeweiligen Anwendung ab. In der organischen Synthese dient die Verbindung als reaktives Zwischenprodukt, das verschiedene Transformationen durchlaufen kann, um die gewünschten Produkte zu bilden. In der pharmazeutischen Forschung kann sein Wirkmechanismus Wechselwirkungen mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, umfassen, die zur Modulation biologischer Pfade führen.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene has garnered attention in several research domains:

Organic Chemistry

- Reactivity Studies : The compound serves as a model for studying electrophilic aromatic substitution due to the presence of both electron-withdrawing (fluorine and chlorine) and electron-donating (methyl) groups.

- Synthetic Intermediates : It can be utilized in the synthesis of more complex molecules, acting as a precursor in the formation of various pharmaceuticals and agrochemicals.

Material Science

- Fluorinated Polymers : Its fluorinated structure contributes to the development of high-performance materials with enhanced thermal stability and chemical resistance.

- Additives : Used as an additive in coatings and plastics to improve hydrophobicity and durability.

Medicinal Chemistry

- Biological Activity : Preliminary studies indicate potential interactions with biological targets due to its lipophilicity, which may influence enzyme activity or receptor binding. Further research is necessary to elucidate specific mechanisms and therapeutic applications.

- Drug Development : The compound's unique properties make it a candidate for the development of new drugs, particularly those targeting lipid membranes or hydrophobic sites within proteins.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Fluorinated Compounds | Demonstrated efficient synthesis pathways for creating derivatives of this compound with enhanced biological activity. |

| Study B | Biological Interaction | Investigated the interaction of the compound with specific enzymes; findings suggested modulation of enzyme activity due to lipophilic interactions. |

| Study C | Material Properties | Evaluated the use of this compound in polymer formulations; results indicated improved thermal stability and chemical resistance compared to non-fluorinated counterparts. |

Wirkmechanismus

The mechanism of action of 1-chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations to form desired products. In pharmaceutical research, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

1-Chloro-3,4-difluoro-2-(trichloromethyl)-5-(trifluoromethyl)benzene (CAS 1683616-46-7)

- Structural Difference : Replaces the methyl group (CH₃) at position 2 with a trichloromethyl (CCl₃) group.

- Impact: The CCl₃ group is bulkier and more electronegative than CH₃, increasing steric hindrance and electron-withdrawing effects. This enhances resistance to nucleophilic attacks but may reduce solubility in nonpolar solvents compared to the methyl analogue .

Pyridine-Based Analogues (e.g., [3-Chloro-5-(trifluoromethyl)-2-pyridinyl] Derivatives)

- Structural Difference : Substitutes the benzene ring with a pyridine ring (heterocyclic nitrogen-containing system).

- Impact : The nitrogen atom in pyridine alters electron distribution, making the ring more reactive toward electrophilic substitution. Such derivatives are prevalent in pharmaceuticals due to their ability to coordinate with metal ions or interact with biological targets .

1-Chloro-3,4-dicyano-6-(1,1-dicarbethoxy-methyl)benzene

- Structural Difference: Features cyano (CN) and ester (COOEt) groups instead of halogens and CF₃.

- Impact: The electron-deficient cyano groups facilitate cyclotetramerization reactions to form metallophthalocyanines (used in dyes and catalysts), contrasting with the target compound’s likely role as an agrochemical intermediate .

Agrochemical Derivatives (e.g., Tecnazene, Tetrasul)

- Examples :

Sulfanylmethyl-Substituted Analogues

- Example : 1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene ().

- Comparison : The sulfanylmethyl group introduces a sulfur atom, which can participate in redox reactions or hydrogen bonding. However, the target compound’s CF₃ group provides stronger EW effects, favoring applications requiring electron-deficient aromatic systems .

Physical and Chemical Properties (Inferred)

Key Research Findings

- Synthetic Utility : The target compound’s methyl group at position 2 reduces steric strain compared to bulkier substituents (e.g., CCl₃), enabling easier functionalization for downstream reactions .

- Fluorination Advantage : Fluorine atoms improve thermal stability and bioavailability, making the compound a candidate for next-generation pesticides with reduced environmental persistence compared to fully chlorinated analogues .

- Heterocyclic Contrast : Pyridine-based analogues exhibit distinct reactivity (e.g., metal coordination) but lack the steric protection of methyl/CF₃ groups, limiting their utility in harsh chemical environments .

Biologische Aktivität

1-Chloro-3,4-difluoro-2-methyl-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry and environmental science. The presence of multiple fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest for various applications, including pharmaceuticals and agrochemicals.

- Molecular Formula : C₇H₃ClF₅

- Molecular Weight : 216.54 g/mol

- CAS Number : 115812-34-5

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with biological targets influenced by its unique structural features. The trifluoromethyl group is known to enhance metabolic stability and bioactivity.

- Enzyme Inhibition : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes, including those involved in neurotransmitter uptake and metabolic pathways. For instance, studies indicate that trifluoromethyl-substituted compounds can significantly increase potency against serotonin transporters, enhancing their potential as antidepressants .

- Antimicrobial Activity : Fluorinated compounds often exhibit increased antimicrobial properties. Research has demonstrated that similar compounds can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes .

- Anticancer Properties : Some studies have suggested that fluorinated benzene derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Case Studies

Several studies have explored the biological activity of fluorinated benzene derivatives, providing insights into their efficacy and mechanisms:

- Serotonin Transporter Inhibition :

- Antimicrobial Effects :

- Cancer Cell Studies :

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.